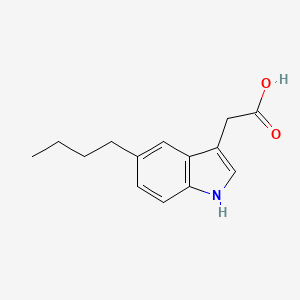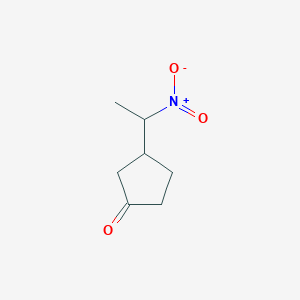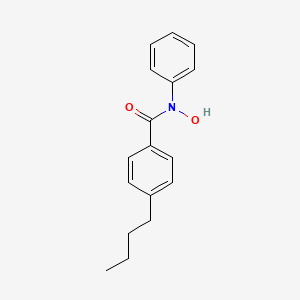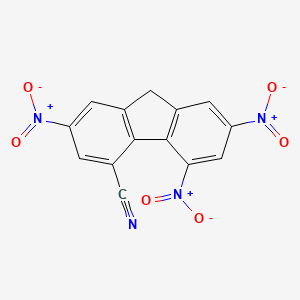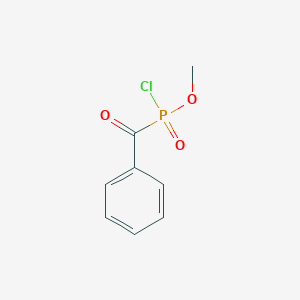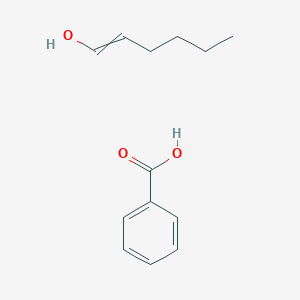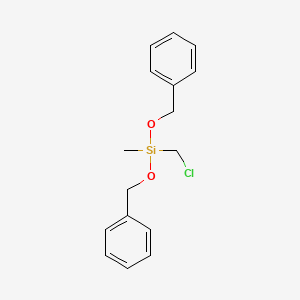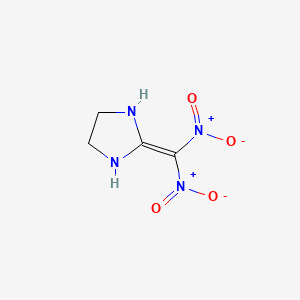![molecular formula C16H21I B14279050 Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- CAS No. 163394-74-9](/img/structure/B14279050.png)
Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-: is an organic compound that features a benzene ring substituted with a 1-cyclohexen-1-yl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of cyclohexenone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding hydrocarbon or amine derivatives.
Substitution: Formation of phenol, benzonitrile, or aniline derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The iodine substituent can be used for radiolabeling, allowing for imaging studies in medical diagnostics.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- involves its interaction with molecular targets through its iodine substituent and aromatic ring. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexenyl group provides additional steric and electronic effects, modulating the compound’s reactivity and selectivity.
相似化合物的比较
- Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
- Benzene, 1-(1,1-dimethylethyl)-4-methyl-
Comparison:
- Benzene, 1-(1,1-dimethylethyl)-4-ethenyl- has a vinyl group instead of the cyclohexenyl group, making it more reactive in polymerization reactions.
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl- features an ethyl group, which is less bulky and less reactive compared to the cyclohexenyl group.
- Benzene, 1-(1,1-dimethylethyl)-4-methyl- has a methyl group, making it the least sterically hindered and most stable among the similar compounds.
The uniqueness of Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo- lies in its combination of steric hindrance and electronic effects, providing distinct reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
163394-74-9 |
|---|---|
分子式 |
C16H21I |
分子量 |
340.24 g/mol |
IUPAC 名称 |
1-(4-tert-butylcyclohexen-1-yl)-2-iodobenzene |
InChI |
InChI=1S/C16H21I/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-8,13H,9-11H2,1-3H3 |
InChI 键 |
VLSGNLMLRWTLBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(=CC1)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
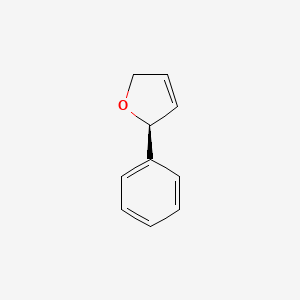
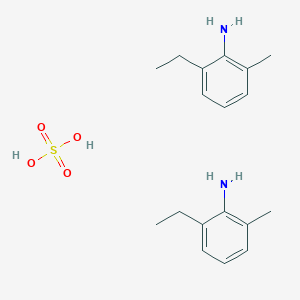
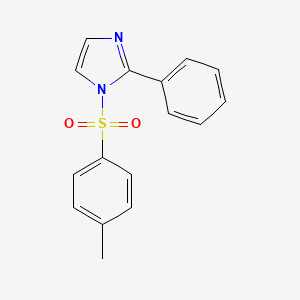
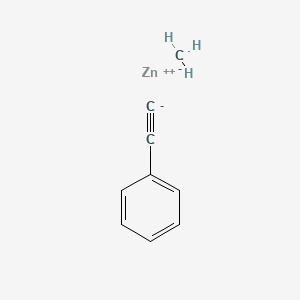
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
